(3-Hydroxyphenyl)acetyl chloride
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Overview
Description
(3-Hydroxyphenyl)acetyl chloride is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetyl group (C=O) attached to a chloride atom and a phenyl ring with a hydroxyl group at the 3rd position .
Chemical Reactions Analysis
This compound, as an acyl chloride, is expected to participate in Friedel-Crafts acylation reactions . In these reactions, aromatic rings form C-C bonds when treated with acyl halides in the presence of a strong Lewis acid .
Scientific Research Applications
Polymer Synthesis and Characterization
The synthesis and characterization of polymers derived from similar compounds, such as 3-acetyl-4-hydroxyphenyl acrylate, highlight the potential of (3-Hydroxyphenyl)acetyl chloride in polymer chemistry. These polymers can be modified to create metal-polymer complexes, demonstrating applications in materials science for developing new materials with specific thermal and structural properties. The polymer-metal complexes exhibit higher thermal stability and potential for use in various applications due to their crystalline nature and the ability to form specific structures like distorted octahedral and square planar configurations (Nanjundan, Selvamalar, & Jayakumar, 2004).
Advanced Oxidation Processes
In the field of environmental science, research on the degradation of pollutants, such as acetaminophen, using advanced oxidation processes (AOPs) suggests that halides, including chloride ions, play multiple roles in water and wastewater treatment. This indicates a potential application for this compound in studying the effects of chloride on AOPs, specifically how chloride ions might influence the degradation pathways and rates of organic pollutants (Li et al., 2015).
Organic Synthesis
The compound shows potential in organic synthesis, particularly in cross-coupling reactions. For instance, similar phenolic compounds have been used in the cross-coupling of potassium aryltrifluoroborates with organic chlorides in aqueous media, catalyzed by palladacycle derivatives. This suggests possible uses for this compound in developing new catalytic systems for organic synthesis, offering a pathway for creating biphenyl structures under environmentally friendly conditions (Alacid & Nájera, 2008).
Electrochemical Applications
Research into the electrocatalytic reduction of related arylethyl chlorides suggests applications for this compound in the synthesis of anti-inflammatory drugs through electrosynthesis. The presence of carbon dioxide enhances the electrocatalytic effect, leading to the formation of valuable organic acids, which are precursors to anti-inflammatory medications (Isse, Ferlin, & Gennaro, 2005).
Photocatalysis and Environmental Degradation
Studies on the degradation of organic pollutants, such as acetaminophen, using photocatalytic processes underscore the relevance of similar compounds in environmental remediation. The roles of different radicals, including those generated in the presence of chloride ions, highlight the intricate interactions that can influence pollutant degradation pathways, potentially guiding the design of more efficient photocatalytic degradation systems (Le et al., 2017).
Safety and Hazards
Acyl chlorides, including (3-Hydroxyphenyl)acetyl chloride, are typically corrosive and can cause severe skin burns and eye damage . They are also highly flammable . It’s important to handle them with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .
properties
IUPAC Name |
2-(3-hydroxyphenyl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVQLGZWUKEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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